molecular formula C14H18ClN3O2S B10953236 N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N,3,4-trimethylbenzenesulfonamide

N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N,3,4-trimethylbenzenesulfonamide

Cat. No.: B10953236
M. Wt: 327.8 g/mol
InChI Key: PDJMAFIAGTVUEA-UHFFFAOYSA-N
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Description

N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N,3,4-TRIMETHYL-1-BENZENESULFONAMIDE is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyrazole ring substituted with a chlorine atom and a methyl group, along with a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N,3,4-TRIMETHYL-1-BENZENESULFONAMIDE typically involves multiple steps. One common method includes the reaction of 4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde with N,3,4-trimethylbenzenesulfonamide under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N,3,4-TRIMETHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding amines.

Scientific Research Applications

N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N,3,4-TRIMETHYL-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N,3,4-TRIMETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound also contains a pyrazole ring and exhibits similar biological activities.

    5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide: Another pyrazole derivative with antiviral properties.

Uniqueness

N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N,3,4-TRIMETHYL-1-BENZENESULFONAMIDE is unique due to its specific substitution pattern on the pyrazole ring and the presence of the benzenesulfonamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H18ClN3O2S

Molecular Weight

327.8 g/mol

IUPAC Name

N-[(4-chloro-2-methylpyrazol-3-yl)methyl]-N,3,4-trimethylbenzenesulfonamide

InChI

InChI=1S/C14H18ClN3O2S/c1-10-5-6-12(7-11(10)2)21(19,20)17(3)9-14-13(15)8-16-18(14)4/h5-8H,9H2,1-4H3

InChI Key

PDJMAFIAGTVUEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)CC2=C(C=NN2C)Cl)C

Origin of Product

United States

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